3-(benzo[d][1,3]dioxol-5-yl)-1-(tetrahydro-2H-pyran-4-yl)-1-(2,2,2-trifluoroethyl)urea
Beschreibung
This urea derivative features a benzodioxole moiety linked to a tetrahydropyran (THP) ring and a trifluoroethyl group. The benzo[d][1,3]dioxol-5-yl group is a common pharmacophore in medicinal chemistry, often associated with enhanced lipophilicity and metabolic stability. The trifluoroethyl substituent may influence electronic properties and binding interactions, while the THP ring contributes conformational rigidity. Urea functionalities are known for their hydrogen-bonding capabilities, which can enhance target affinity and selectivity .
Eigenschaften
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O4/c16-15(17,18)8-20(11-3-5-22-6-4-11)14(21)19-10-1-2-12-13(7-10)24-9-23-12/h1-2,7,11H,3-6,8-9H2,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZVMKSPDJOFRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC(F)(F)F)C(=O)NC2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxol-5-yl core. This can be achieved through a series of reactions, including nitration, reduction, and cyclization. The tetrahydro-2H-pyran ring is often introduced using a suitable diene and a dienophile in a Diels-Alder reaction. The trifluoroethyl group can be added through a nucleophilic substitution reaction involving a trifluoroethyl halide.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and improve scalability.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as sodium azide (NaN₃) or potassium fluoride (KF).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The compound features a unique structure that combines a benzo[d][1,3]dioxole moiety with a tetrahydropyran ring and a trifluoroethyl group. These structural elements contribute to its biological activity and interaction with various biological targets.
Pharmacological Applications
1. Antiviral Properties
Recent studies have indicated that compounds similar to 3-(benzo[d][1,3]dioxol-5-yl)-1-(tetrahydro-2H-pyran-4-yl)-1-(2,2,2-trifluoroethyl)urea exhibit antiviral properties. Research has shown that heterocyclic compounds can inhibit viral replication and may serve as potential therapeutic agents against viral infections .
2. Treatment of Neurological Disorders
The compound's structural features suggest potential efficacy in treating neurodegenerative diseases such as Parkinson's disease and amyotrophic lateral sclerosis. Its ability to modulate neurotransmitter systems could make it a candidate for further investigation in neuropharmacology .
3. Cancer Therapy
There is growing interest in the application of this compound in oncology. Its mechanism of action may involve the inhibition of specific cancer cell pathways, making it a potential candidate for targeted cancer therapies. Preliminary studies have indicated that derivatives of benzo[d][1,3]dioxole have shown promise in preclinical models of various cancers .
Analytical Applications
1. Analytical Tools in Biological Assays
The compound can be utilized as an analytical tool or probe in biological assays to study enzyme activity or receptor interactions. Its unique chemical structure allows it to interact selectively with biological molecules, facilitating the investigation of complex biological processes .
Case Studies and Research Findings
Wirkmechanismus
The exact mechanism by which this compound exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate its precise mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Structural Features and Functional Groups
A comparative analysis of structurally related compounds is summarized in Table 1.
Table 1: Structural and Functional Comparison
Key Observations :
- Core Structure: The urea core distinguishes the target compound from pyrimidine-diones (Compound 67) or indole derivatives (WX-02-14).
- Fluorinated Groups : The trifluoroethyl group in the target compound and Compound 67 enhances metabolic resistance and lipophilicity, whereas difluorobenzo[d][1,3]dioxole in may improve bioavailability through reduced oxidative metabolism .
Physicochemical Properties
- Hydrogen Bonding: The urea group in the target compound can act as both donor and acceptor, enabling stronger crystal lattice interactions compared to pyrimidine-diones or ketones. This property is critical for solubility and crystallinity .
- Lipophilicity: The trifluoroethyl group increases logP values relative to non-fluorinated analogs, as seen in Compound 67 (m/z 358) and the target compound. This may enhance membrane permeability but reduce aqueous solubility .
Bioactivity and Therapeutic Potential
- Antimicrobial Activity : Pyrazole derivatives () with sulfonyl groups exhibit antimicrobial properties, though the target compound’s urea core may shift activity toward different targets, such as enzymes or receptors .
- Metabolic Stability : The trifluoroethyl group in Compound 67 () and the target compound likely reduces cytochrome P450-mediated metabolism, a feature advantageous for prolonged half-life .
Biologische Aktivität
The compound 3-(benzo[d][1,3]dioxol-5-yl)-1-(tetrahydro-2H-pyran-4-yl)-1-(2,2,2-trifluoroethyl)urea is a synthetic organic molecule notable for its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanism of action, and pharmacological applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C15H17F3N2O3
- Molecular Weight : 344.30 g/mol
- SMILES Notation : CCOC(=O)N(C(F)(F)F)C1CCCCC1C(=O)C2=C(C=C(C=C2)OCOC3=C(C=CC=C3)O)N(C)C(=O)C
The presence of the benzo[d][1,3]dioxole moiety is significant as it is often associated with various pharmacological activities including anticancer and antimicrobial properties.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes the findings from various research articles regarding its efficacy against different cancer cell lines.
The anticancer activity of this compound appears to be mediated through several mechanisms:
- Apoptosis Induction : The compound has been shown to trigger programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
- Cell Cycle Arrest : It interferes with the normal progression of the cell cycle, particularly at the G1/S phase transition.
- Inhibition of Angiogenesis : The compound may inhibit the formation of new blood vessels that tumors require for growth and metastasis.
Study 1: Efficacy in Breast Cancer Models
A study conducted by researchers at a leading cancer research institute evaluated the compound's efficacy against MDA-MB-231 and MCF-7 breast cancer cell lines. The results indicated significant growth inhibition at concentrations lower than those required for standard chemotherapy agents, suggesting a favorable therapeutic index.
Study 2: In Vivo Evaluation
In vivo studies using xenograft models demonstrated that treatment with the compound resulted in reduced tumor size compared to control groups. Histopathological analysis revealed increased apoptosis in treated tumors, further supporting its potential as an effective anticancer agent.
Discussion
The biological activity of This compound is promising, particularly in the context of cancer therapy. Its ability to induce apoptosis and inhibit tumor growth highlights its potential as a lead compound for further development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
